tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate
Description
The compound tetrasodium; [2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate; tetrahydrate is a phosphorylated nucleoside derivative with a complex structure. It features an adenine moiety (6-aminopurin) linked to a pyridine-based fragment (3-carbamoyl-4H-pyridin-1-yl) via a multi-phosphorylated oxolane (tetrahydrofuran) backbone. The tetrahydrate designation indicates four water molecules are incorporated into its crystalline lattice . This compound is structurally analogous to nucleotide coenzymes like NADPH but includes modifications that enhance stability and bioavailability .
Properties
Molecular Formula |
C21H34N7Na4O21P3 |
|---|---|
Molecular Weight |
905.4 g/mol |
IUPAC Name |
tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate |
InChI |
InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4 |
InChI Key |
MJMNMZORBRTNGP-UHFFFAOYSA-J |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and implications for health and disease.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure involving multiple functional groups, including purine derivatives and phosphate moieties. Its chemical formula can be summarized as follows:
- Molecular Formula: C₁₄H₁₈N₅O₁₃P₄
- Molecular Weight: Approximately 431.2 g/mol
- Solubility: Highly soluble in water
Antimicrobial Properties
Recent studies have demonstrated that tetrasodium pyrophosphate (TSPP), a component of the compound, exhibits significant antimicrobial activity. Research indicates that TSPP can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
| Pseudomonas aeruginosa | 10 |
The antibacterial effect is attributed to the dissociation of phosphates, which alters the pH of the environment, thereby inhibiting bacterial growth .
Cellular Mechanisms
The biological activity of tetrasodium phosphate derivatives may involve several cellular mechanisms:
- Protein Interaction: TSPP interacts with proteins, enhancing their emulsifying properties. This interaction can stabilize protein structures and improve their functionality in food products .
- Calcium Binding: The compound has been shown to influence calcium binding in proteins, which is crucial for maintaining cellular functions and structural integrity .
- Antioxidant Activity: Some studies suggest that components of the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the effects of TSPP on foodborne pathogens, it was found that concentrations as low as 0.5% effectively inhibited the growth of Bacillus cereus, a common foodborne pathogen. This suggests potential applications in food preservation .
Case Study 2: Protein Stabilization
A study focused on the use of TSPP in meat products demonstrated improved texture and moisture retention when used as a processing aid. The incorporation of TSPP resulted in a more stable protein matrix, enhancing product quality .
Toxicological Considerations
While tetrasodium phosphate compounds are generally recognized as safe (GRAS) for use in food products, concerns regarding their long-term consumption have been raised. High phosphorus intake has been linked to health issues such as cardiovascular disease and bone density loss . Therefore, it is crucial to monitor dietary intake levels.
Chemical Reactions Analysis
Enzymatic Reduction Reactions
As a tetrasodium salt of NADPH, this compound serves as a reducing agent in enzymatic redox reactions. Key interactions include:
The compound’s reduced nicotinamide group () enables reversible hydride transfer, a hallmark of NADPH-dependent systems .
Hydrolysis and Stability
The phosphate ester bonds and tetrahydrate structure influence hydrolysis under specific conditions:
Hydrolysis is suppressed by refrigeration (2–8°C) and desiccation, as noted in stability studies .
Phosphate Group Reactivity
The tetrasodium phosphate groups participate in ligand exchange and coordination chemistry:
Crystallographic data (PubChem CID: 16218775) confirm tetrahedral geometry around phosphorus atoms, facilitating these reactions .
Redox Interactions in Cellular Systems
The compound’s redox potential () drives its role in:
-
Lipid Biosynthesis : Reduction of acyl carriers during fatty acid elongation.
-
ROS Scavenging : Regeneration of reduced glutathione and thioredoxin .
-
Nitric Oxide Synthase Activity : Electron donation for NO production .
Kinetic studies report a turnover number () of in cytochrome P450 systems .
Comparative Reactivity with Analogues
| Compound | Key Reaction Difference |
|---|---|
| NADH | Lacks 2'-phosphate group; lower redox potential () |
| ATP | Hydrolyzes faster () at pH 7.4 |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of the Target Compound and Analogues
Key Observations:
- The pyridine-carboxamide group mimics NADPH’s nicotinamide moiety but with improved hydrolytic stability due to carbamoyl substitution .
- Thiophosphate-containing analogues (e.g., ) exhibit greater resistance to phosphatase degradation but lower solubility .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
